Propan-2-yl (1E)-N-methylethanimidate
Description
Propan-2-yl (1E)-N-methylethanimidate is an imidate ester characterized by an isopropyl group (propan-2-yl) bonded to an ethanimidate backbone with a methyl substituent on the nitrogen atom. Imidates are reactive intermediates widely used in organic synthesis, particularly in the formation of amidines or as protecting groups for amines . This compound’s (1E)-configuration denotes the trans geometry of the imine group, which may influence its reactivity and stability compared to other isomers.
Properties
CAS No. |
138371-04-7 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
propan-2-yl N-methylethanimidate |
InChI |
InChI=1S/C6H13NO/c1-5(2)8-6(3)7-4/h5H,1-4H3 |
InChI Key |
JBXKXVVNBZUROW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=NC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (1E)-N-methylethanimidate typically involves the reaction of isopropyl alcohol with an appropriate imidate precursor under controlled conditions. One common method involves the use of a base catalyst to facilitate the reaction, resulting in the formation of the desired imidate compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (1E)-N-methylethanimidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidate group to other functional groups.
Substitution: The isopropyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidates .
Scientific Research Applications
Propan-2-yl (1E)-N-methylethanimidate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Propan-2-yl (1E)-N-methylethanimidate involves its interaction with specific molecular targets. The imidate group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve key enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
However, analogous compounds and degradation products from related studies highlight key distinctions in stability, reactivity, and applications.
a. Imidate Derivatives
Imidates like N-methoxyethyl acetimidate and N-methylpropionimidate share functional similarities but differ in substituent effects. For example:
- Electronic Effects : The (1E)-configuration stabilizes the imine via hyperconjugation, unlike (1Z)-isomers, which are less thermodynamically favored.
b. Degradation Byproducts (BPA Analogs)
identifies degradation products of bisphenol A (BPA), including 4-isopropenylphenol and (2E,4Z)-3-(2-(4-Hydroxyphenyl)propan-2-yl)hexa-2,4-dienedioic acid . While structurally distinct from the target compound, these share the propan-2-yl motif. Key differences include:
- Reactivity: Propan-2-yl (1E)-N-methylethanimidate is an electrophilic imidate, whereas BPA degradation products are phenolic or carboxylic acids.
- Environmental Persistence: Imidates like this compound are typically short-lived intermediates, whereas phenolic byproducts (e.g., 4-isopropenylphenol) persist in aquatic systems and require advanced oxidation for removal .
Data Table: Comparative Properties of Selected Compounds
Research Findings and Limitations
- Synthetic Utility : this compound’s steric profile may favor regioselective reactions, but experimental validation is absent in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
